2,5-Bis(bromomethyl)benzenesulfonic acid
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Overview
Description
2,5-Bis(bromomethyl)benzenesulfonic acid is an organic compound with the molecular formula C8H8Br2O3S. It is a derivative of benzenesulfonic acid, where two bromomethyl groups are attached to the benzene ring at the 2 and 5 positions. This compound is typically found as a white crystalline solid and is known for its stability at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(bromomethyl)benzenesulfonic acid generally involves the bromination of 2,5-dimethylbenzenesulfonic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions . The reaction proceeds as follows:
Bromination: 2,5-dimethylbenzenesulfonic acid reacts with bromine to form this compound.
Purification: The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but involves larger reactors and more efficient purification processes to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(bromomethyl)benzenesulfonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form corresponding alcohols.
Polymerization: It can participate in polymerization reactions to form water-soluble polymers.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
Substituted Derivatives: New compounds formed by substituting the bromomethyl groups.
Oxidized Products: Sulfonic acid derivatives.
Reduced Products: Alcohol derivatives.
Scientific Research Applications
2,5-Bis(bromomethyl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives and polymers.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Bis(bromomethyl)benzenesulfonic acid involves its ability to act as an electrophile due to the presence of bromomethyl groups. These groups can react with nucleophiles, leading to the formation of new chemical bonds. The sulfonic acid group enhances the compound’s solubility in water, making it suitable for various aqueous reactions .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(bromomethyl)benzenesulfonic acid
- 2,6-Bis(bromomethyl)benzenesulfonic acid
- 2,5-Dichloromethylbenzenesulfonic acid
Uniqueness
2,5-Bis(bromomethyl)benzenesulfonic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and solubility properties. The presence of bromomethyl groups at the 2 and 5 positions allows for selective reactions and the formation of specific derivatives that are not easily achievable with other similar compounds .
Properties
Molecular Formula |
CdH2OZr |
---|---|
Molecular Weight |
221.65 g/mol |
IUPAC Name |
cadmium;zirconium;hydrate |
InChI |
InChI=1S/Cd.H2O.Zr/h;1H2; |
InChI Key |
HSTSSVQJKCCPNN-UHFFFAOYSA-N |
Canonical SMILES |
O.[Zr].[Cd] |
Origin of Product |
United States |
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